Cas no 2742652-80-6 (4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid)

4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid 化学的及び物理的性質
名前と識別子
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- 4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid
- EN300-37109917
- 2742652-80-6
- 4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid
-
- インチ: 1S/C9H12O5S/c1-12-6-14-9-5-7(15(10)11)3-4-8(9)13-2/h3-5H,6H2,1-2H3,(H,10,11)
- InChIKey: YPEBWOCYRGWGDM-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(=C(C=1)OCOC)OC)(=O)O
計算された属性
- せいみつぶんしりょう: 232.04054465g/mol
- どういたいしつりょう: 232.04054465g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 84.2Ų
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37109917-0.1g |
4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |
2742652-80-6 | 95.0% | 0.1g |
$779.0 | 2025-03-18 | |
Enamine | EN300-37109917-5.0g |
4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |
2742652-80-6 | 95.0% | 5.0g |
$2566.0 | 2025-03-18 | |
Enamine | EN300-37109917-0.05g |
4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |
2742652-80-6 | 95.0% | 0.05g |
$744.0 | 2025-03-18 | |
Enamine | EN300-37109917-10.0g |
4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |
2742652-80-6 | 95.0% | 10.0g |
$3807.0 | 2025-03-18 | |
Enamine | EN300-37109917-0.25g |
4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |
2742652-80-6 | 95.0% | 0.25g |
$814.0 | 2025-03-18 | |
Enamine | EN300-37109917-1.0g |
4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |
2742652-80-6 | 95.0% | 1.0g |
$884.0 | 2025-03-18 | |
Enamine | EN300-37109917-2.5g |
4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |
2742652-80-6 | 95.0% | 2.5g |
$1735.0 | 2025-03-18 | |
Enamine | EN300-37109917-0.5g |
4-methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid |
2742652-80-6 | 95.0% | 0.5g |
$849.0 | 2025-03-18 |
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid 関連文献
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Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
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2. Book reviews
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acidに関する追加情報
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid (CAS No. 2742652-80-6): An Overview
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid (CAS No. 2742652-80-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in pharmaceutical and materials science. This compound, characterized by its sulfinic acid functional group and methoxy substituents, exhibits intriguing properties that make it a valuable candidate for further research and development.
The chemical structure of 4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid is defined by a benzene ring substituted with a methoxy group at the 4-position and a methoxymethoxy group at the 3-position, along with a sulfinic acid group at the 1-position. This arrangement imparts specific reactivity and stability characteristics to the molecule, making it suitable for a wide range of chemical reactions and synthetic transformations.
In the realm of pharmaceutical research, 4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid has shown promise as an intermediate in the synthesis of novel drugs. The sulfinic acid group can be readily modified through various chemical reactions, such as oxidation to form sulfonic acids or reduction to form sulfides. These transformations can lead to the creation of compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Recent studies have explored the use of 4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid in the development of targeted drug delivery systems. The presence of the methoxymethoxy group provides additional functional handles for conjugation with targeting ligands or other bioactive molecules. This approach has the potential to enhance the therapeutic efficacy and reduce side effects of drugs by ensuring their selective delivery to specific tissues or cells.
In materials science, 4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid has been investigated for its potential use in the synthesis of advanced functional materials. The compound's unique electronic properties and reactivity make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have reported that derivatives of this compound can improve the performance of these devices by enhancing charge transport and stability.
The synthetic accessibility of 4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid is another factor contributing to its appeal. Various synthetic routes have been developed to produce this compound efficiently and on a large scale. These methods typically involve multi-step processes that include functional group manipulations and protection-deprotection strategies. The ability to synthesize this compound in high yields and purity is crucial for its practical applications in both research and industry.
In conclusion, 4-Methoxy-3-(methoxymethoxy)benzene-1-sulfinic acid (CAS No. 2742652-80-6) is a multifaceted compound with significant potential in pharmaceutical and materials science. Its unique chemical structure and reactivity make it an attractive candidate for further exploration and development. As research in these fields continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in the scientific community.
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